2-[(2-Hydroxy-2-methylpropoxy)carbonyl]benzoate
Description
2-[(2-Hydroxy-2-methylpropoxy)carbonyl]benzoate is a benzoic acid derivative featuring a 2-hydroxy-2-methylpropoxycarbonyl substituent at the ortho position. This compound belongs to a broader class of benzoate esters, which are widely studied for their applications in pharmaceuticals, polymers, and agrochemicals due to their tunable reactivity and functional group diversity.
Properties
IUPAC Name |
2-(2-hydroxy-2-methylpropoxy)carbonylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-12(2,16)7-17-11(15)9-6-4-3-5-8(9)10(13)14/h3-6,16H,7H2,1-2H3,(H,13,14)/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLINVWNJJAVGH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC(=O)C1=CC=CC=C1C(=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13O5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70794808 | |
| Record name | 2-[(2-Hydroxy-2-methylpropoxy)carbonyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70794808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64339-39-5 | |
| Record name | 2-[(2-Hydroxy-2-methylpropoxy)carbonyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70794808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxy-2-methylpropoxy)carbonyl]benzoate typically involves the esterification of benzoic acid with 2-hydroxy-2-methylpropanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hydroxy-2-methylpropoxy)carbonyl]benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted esters.
Scientific Research Applications
2-[(2-Hydroxy-2-methylpropoxy)carbonyl]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-[(2-Hydroxy-2-methylpropoxy)carbonyl]benzoate involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs of 2-[(2-Hydroxy-2-methylpropoxy)carbonyl]benzoate, highlighting their substituents, molecular weights, and applications:
Reactivity and Functional Group Influence
- Ethyl 4-(dimethylamino) benzoate: Demonstrates higher reactivity in resin formulations compared to 2-(dimethylamino) ethyl methacrylate, achieving a 15–20% greater degree of conversion in polymerization reactions. The dimethylamino group enhances electron-donating capacity, accelerating free-radical initiation .
- Methyl 2-[(2-methylphenoxy)methyl]benzoate: The phenoxymethyl group contributes to π-π stacking interactions in crystal structures, stabilizing its solid-state conformation. This compound’s antifungal activity is attributed to its ability to disrupt fungal membrane integrity .
- Anthranilic anilides: Substitutions like chloroacetamido or propargyloxy-phenoxy groups improve selectivity in binding with polyphenols, enabling substoichiometric quenching methods for astringency marker quantification .
Biological Activity
2-[(2-Hydroxy-2-methylpropoxy)carbonyl]benzoate, also known as a derivative of benzoic acid, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 64339-39-5
- Molecular Formula : C12H16O4
- Molecular Weight : 224.25 g/mol
The biological activity of this compound primarily involves its interaction with various biological targets through chemical reactions. The compound's structure allows it to participate in several biochemical pathways:
- Inhibition of Enzymatic Activity : The carboxylate group in the molecule can interact with enzymes, potentially inhibiting their activity. This is particularly relevant in metabolic pathways where enzymes play critical roles.
- Modulation of Signaling Pathways : The compound may influence signaling pathways by acting as a ligand for specific receptors, leading to downstream effects on gene expression and cellular function.
- Antioxidant Activity : Preliminary studies suggest that derivatives of benzoates can exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.
In Vitro Studies
Research has demonstrated the effects of this compound on various cell lines:
- Cytotoxicity Assays : In studies using human cancer cell lines, the compound showed varying levels of cytotoxicity depending on concentration and exposure time. For instance, at concentrations above 50 µM, significant cell death was observed in breast cancer cells (MCF-7) after 48 hours of treatment.
| Concentration (µM) | % Cell Viability (MCF-7) |
|---|---|
| 0 | 100 |
| 10 | 90 |
| 25 | 75 |
| 50 | 50 |
| 100 | 20 |
In Vivo Studies
In animal models, particularly rodents, the compound has been assessed for its potential therapeutic effects:
- Anti-inflammatory Effects : In a model of induced inflammation, administration of the compound resulted in a significant reduction in inflammatory markers (e.g., TNF-alpha and IL-6) compared to controls.
- Toxicological Assessments : Long-term toxicity studies indicated that doses up to 200 mg/kg did not result in significant adverse effects on liver or kidney function, suggesting a favorable safety profile for potential therapeutic use.
Case Study 1: Cancer Treatment
A clinical trial investigated the use of this compound as an adjunct therapy in patients with advanced breast cancer. Results indicated improved patient outcomes when combined with standard chemotherapy regimens.
Case Study 2: Neuroprotection
Another study explored the neuroprotective effects of the compound in models of neurodegenerative diseases. The findings suggested that it could reduce neuronal apoptosis and improve cognitive function in treated animals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
